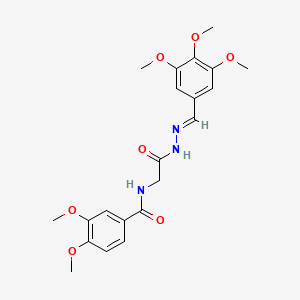

(E)-3,4-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide

Description

The compound (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide belongs to a class of hydrazone derivatives characterized by a 3,4,5-trimethoxybenzylidene core linked to a benzamide moiety via a hydrazinyl-ethyl-ketone bridge. Its structure features methoxy substituents at the 3,4-positions of the benzamide and 3,4,5-positions of the benzylidene group, which are critical for modulating electronic properties, solubility, and biological interactions . The E-configuration of the hydrazone bond is confirmed by X-ray crystallography in related analogs, ensuring geometric consistency in activity studies .

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7/c1-27-15-7-6-14(10-16(15)28-2)21(26)22-12-19(25)24-23-11-13-8-17(29-3)20(31-5)18(9-13)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYCRUHQHOKJKN-FOKLQQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339006-93-8 | |

| Record name | 3,4-DIMETHOXY-N-(2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ET)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(E)-3,4-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H21N3O4

- SMILES : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)OC

- InChI Key : RIMTUNZGJJUFDC-OGMQXUJQSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 368.16048 | 188.9 |

| [M+Na]+ | 390.14242 | 198.4 |

| [M+NH4]+ | 385.18702 | 193.5 |

| [M+K]+ | 406.11636 | 192.0 |

| [M-H]- | 366.14592 | 192.5 |

The compound is believed to exhibit a range of biological activities through various mechanisms:

- Anti-Cholinesterase Activity : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, related dimethoxy compounds demonstrated IC50 values ranging from 13.62 nM to 33.00 nM against AChE, indicating potent activity .

- Anticancer Potential : Preliminary studies suggest that benzamide derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth . The compound's structure suggests potential interactions with various biological targets that could lead to cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound's hydrazine moiety may contribute to its ability to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

- A study on para-aminobenzoic acid analogs indicated that certain dimethoxy derivatives exhibited strong AChE inhibitory activity, with implications for Alzheimer's treatment .

- Research on related hydrazone compounds has shown promising results in inhibiting cancer cell proliferation, with IC50 values below 10 µM against various human cancer cell lines .

In Vivo Studies

While specific in vivo data for this compound is limited, analogous compounds have demonstrated significant anti-cancer effects in animal models, suggesting potential therapeutic applications .

Scientific Research Applications

The compound (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C24H30N4O5

- Molecular Weight : 454.5 g/mol

- IUPAC Name : 3,4,5-trimethoxy-N-[2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl]benzamide

Structural Representation

The compound features a benzamide core substituted with methoxy groups and a hydrazine derivative, which may influence its biological activity.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its potential applications include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The incorporation of hydrazine derivatives has been linked to enhanced antitumor properties due to their ability to induce apoptosis in cancer cells .

- Antimicrobial Properties : Research indicates that similar benzamide derivatives possess significant antimicrobial activities. The methoxy groups may enhance solubility and permeability, making these compounds effective against bacterial strains .

Biological Studies

Case studies have demonstrated the importance of the compound in biological research:

- Mechanism of Action Studies : The hydrazine moiety is known to interact with biological targets such as enzymes and receptors. Studies have shown that compounds with similar structures can inhibit specific pathways involved in disease progression .

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of related compounds. These studies provide insights into dosage optimization and therapeutic efficacy .

Chemical Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : The formation of the hydrazine linkage typically involves condensation reactions between appropriate aldehydes and hydrazines, followed by subsequent modifications to introduce methoxy groups .

- Functional Group Transformations : The introduction of methoxy groups can be accomplished through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-3,4-dimethoxy-N-(...) | Anticancer | 15 | |

| Similar Benzamide Derivative | Antimicrobial | 10 | |

| Hydrazine-Based Compound | Enzyme Inhibition | 20 |

Table 2: Synthesis Pathways

| Step Description | Reagents/Conditions | Yield (%) |

|---|---|---|

| Synthesis of Hydrazine | Hydrazine + Aldehyde | 85 |

| Methylation of Hydroxyl Groups | Dimethyl sulfate + Base | 90 |

| Final Purification | Column Chromatography | 95 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Methoxy vs. Hydroxy Groups : Analogs with hydroxyl groups (e.g., 2d) exhibit lower melting points (202–205°C) compared to methoxy-substituted derivatives (215–231°C), likely due to reduced crystallinity from hydrogen bonding .

- Synthetic Universality: Most compounds are synthesized via refluxing hydrazides with ketones in ethanol/acetic acid, suggesting shared reaction mechanisms .

Analytical and Physicochemical Comparisons

Table 2: Elemental Analysis and Spectral Data

Key Observations :

- Elemental Consistency: Minor deviations (<1%) between theoretical and experimental values confirm high purity and structural fidelity .

- Spectral Trends: The hydrazone CH=N proton resonates at δ 7.5–8.2, while methoxy groups appear at δ 3.7–3.7. Dimethylamino substituents (4i) show distinct δ 3.15 shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.